molecular formula C8H9NO3 B6244504 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid CAS No. 2411314-45-7

1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No. B6244504
CAS RN: 2411314-45-7
M. Wt: 167.2
InChI Key:
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Description

1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid (OCB) is a heterocyclic amino acid derivative that is structurally similar to proline. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazolines, which are similar to OCB, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The InChI code for OCB is 1S/C8H9NO3/c10-7(11)8(3-1-4-8)6-2-5-9-12-6/h2,5H,1,3-4H2,(H,10,11) .


Chemical Reactions Analysis

Reaction conditions were found to allow the exclusive formation of isoxazole-5-carboxylic acid derivatives by conjugate addition, in acidic medium, of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone .


Physical And Chemical Properties Analysis

OCB has a molecular weight of 167.16 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

OCB is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . As such, it is expected that research on oxazole derivatives like OCB will continue to be a significant area of interest in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid involves the synthesis of the oxazole ring followed by the formation of the cyclobutane ring and the carboxylic acid group.", "Starting Materials": [ "2-bromo-5-nitrophenol", "ethyl glyoxylate", "sodium hydride", "cyclobutene", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "magnesium sulfate", "triethylamine", "1,2-dichloroethane", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "1,2-oxazol-5-amine" ], "Reaction": [ "1. Synthesis of 2-(2-bromo-5-nitrophenoxy)acetic acid by reacting 2-bromo-5-nitrophenol with ethyl glyoxylate in the presence of sodium hydride.", "2. Synthesis of 1-(2-bromo-5-nitrophenoxy)cyclobutane by reacting cyclobutene with 2-(2-bromo-5-nitrophenoxy)acetic acid in the presence of sodium hydroxide.", "3. Reduction of the nitro group in 1-(2-bromo-5-nitrophenoxy)cyclobutane to form 1-(2-bromo-5-aminophenoxy)cyclobutane using hydrogen gas and palladium on carbon catalyst.", "4. Synthesis of 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid by reacting 1-(2-bromo-5-aminophenoxy)cyclobutane with sodium bicarbonate and 1,2-oxazol-5-amine in the presence of triethylamine and 1,2-dichloroethane.", "5. Purification of the product by washing with water, drying with magnesium sulfate, and recrystallization from ethyl acetate.", "6. Formation of the carboxylic acid group by reacting 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid with N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in the presence of triethylamine and hydrochloric acid.", "7. Purification of the product by washing with water, drying with sodium chloride, and recrystallization from ethyl acetate." ] }

CAS RN

2411314-45-7

Product Name

1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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